molecular formula C18H18Cl2N4O2 B12222002 4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

Cat. No.: B12222002
M. Wt: 393.3 g/mol
InChI Key: IWTVITATYLYQCQ-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a triazolopyridine moiety

Preparation Methods

The synthesis of 4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with butanoyl chloride to form an intermediate, which is then reacted with 2-(1,2,4-triazolo[4,3-a]pyridin-3-yl)ethylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The triazolopyridine moiety is known to interact with various biological targets, which contributes to the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds include other triazolopyridine derivatives and dichlorophenoxy compounds. Compared to these, 4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity. Some similar compounds are:

Properties

Molecular Formula

C18H18Cl2N4O2

Molecular Weight

393.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

InChI

InChI=1S/C18H18Cl2N4O2/c19-13-6-7-15(14(20)12-13)26-11-3-5-18(25)21-9-8-17-23-22-16-4-1-2-10-24(16)17/h1-2,4,6-7,10,12H,3,5,8-9,11H2,(H,21,25)

InChI Key

IWTVITATYLYQCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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